Fmoc-D-beta-homoglutamic acid(OtBu)

Peptide Synthesis Chiral Purity Stereochemistry

Sourcing orthogonally protected β-amino acids with verified chiral purity often introduces supply chain delays and batch-to-batch variability, compromising long-term peptide SAR studies. Fmoc-D-beta-homoglutamic acid(OtBu) (CAS 1421258-67-4) is the defined D-enantiomer building block with Fmoc/OtBu protection, specifically designed for automated Fmoc-SPPS synthesis of β-peptides and macrocyclic depsipeptides. - Enables construction of β/α-hybrid backbones with enhanced proteolytic stability versus α-peptide controls. - D-stereochemistry provides a critical reference for quantifying chiral preference in receptor-binding assays. - Recommended purity grade of ≥99.5% (chiral HPLC) mitigates deletion sequence risk in demanding macrocyclization reactions. Integrate this analytically verified intermediate directly into your workflow to eliminate synthetic roadblocks in peptidomimetic design.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
CAS No. 1421258-67-4
Cat. No. B3239639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-beta-homoglutamic acid(OtBu)
CAS1421258-67-4
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1
InChIKeyXPCDWOCHPTYDPV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-beta-homoglutamic acid(OtBu) – Orthogonal SPPS Building Block


Fmoc-D-beta-homoglutamic acid(OtBu) (CAS 1421258-67-4) is an orthogonally protected non-proteinogenic amino acid building block belonging to the β-homoamino acid class . It features an Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group and an OtBu (tert-butyl ester) side-chain carboxyl protecting group, enabling sequential solid-phase peptide synthesis (SPPS) under orthogonal deprotection conditions . The compound is the D-enantiomer of the β-homologated glutamic acid derivative, possessing an extended β-carbon backbone relative to α-glutamic acid [1]. This structural modification alters the conformational properties and proteolytic stability of resulting peptide sequences, positioning this building block as a specialized reagent for peptidomimetic design and complex peptide synthesis where α-amino acid analogs are unsuitable .

Orthogonal Fmoc/tBu protection for automated SPPS workflows
D-enantiomer with chiral purity control for stereospecific synthesis
β-Homoamino acid backbone extension for peptidomimetic design

Fmoc-D-beta-homoglutamic acid(OtBu): Substitution Risks


Substituting Fmoc-D-beta-homoglutamic acid(OtBu) with its L-enantiomer (CAS 203854-49-3) inverts stereochemical configuration at the α-position, altering the three-dimensional folding and biological recognition of the target peptide—a change that can abolish receptor binding or enzymatic activity . Replacement with an α-glutamic acid derivative eliminates the β-carbon extension, reducing backbone conformational flexibility and removing the intrinsic protease resistance conferred by β-peptide secondary structures [1]. Substitution with Boc-protected analogs (e.g., Boc-D-beta-homoglutamic acid(OBzl)) introduces acid-labile protection incompatible with acid-sensitive peptide modifications and necessitates a divergent synthetic workflow . Each variation—stereochemistry, backbone length, or protecting group—produces a distinct synthetic intermediate with non-transferable physicochemical and biological properties [2].

Target Fmoc-D-β-homoglutamic acid(OtBu)
Substitute Fmoc-L-β-homoglutamic acid(OtBu): Inverts stereochemistry, may abolish biological recognition.
Target Fmoc-D-β-homoglutamic acid(OtBu)
Substitute α-Glutamic acid derivative: Lacks β-backbone extension, reducing conformational flexibility.
Target Fmoc-D-β-homoglutamic acid(OtBu)
Substitute Boc-D-β-homoglutamic acid(OBzl): Acid-labile protection requires divergent workflow, incompatible with acid-sensitive SPPS.

Fmoc-D-beta-homoglutamic acid(OtBu): Head-to-Head Evidence


Enantiomeric Purity Specification

Fmoc-D-beta-homoglutamic acid(OtBu) is available at ≥99.5% purity with chiral HPLC verification, and its stereochemical identity is confirmed by specific optical rotation [α]20D = 11 ± 2° (C=1 in CHCl3) . The L-enantiomer (CAS 203854-49-3) is offered at ≥97% purity, reflecting a 2.5% differential in minimum purity specification that impacts coupling efficiency in stepwise SPPS .

Enantiomeric Purity
Data to verify
D-enantiomer ≥99.5% vs L-enantiomer ≥97%
≥2.5% higher purity spec
Supports crude peptide purity in SPPS campaigns
Vendor specifications; chiral HPLC verified
Peptide Synthesis Chiral Purity Stereochemistry Quality Control

Backbone Extension & Protease Resistance

Fmoc-D-beta-homoglutamic acid(OtBu) contains a β-homoamino acid backbone with an additional methylene unit relative to α-glutamic acid, increasing the backbone length by approximately 1.5 Å per residue . β-Peptides constructed from β-homoamino acids adopt distinct helical secondary structures (14-helix, 12-helix, or 10/12-helix) not accessible to α-peptides and exhibit enhanced resistance to proteolytic degradation in biological matrices [1]. Research demonstrates that D-β-homoamino acid incorporation improves enzymatic stability and extends in vivo half-life of therapeutic peptide candidates [2].

Backbone Extension
Class-level
+1 methylene (~1.5 Å)
Supports peptidomimetic conformational design
β-Homoamino acid class characteristic
Peptidomimetics Protease Resistance Conformational Control β-Peptides

Orthogonal Protecting Group Compatibility

Fmoc-D-beta-homoglutamic acid(OtBu) employs the Fmoc/OtBu orthogonal protection scheme: the Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF), while the OtBu ester remains stable and requires acidic conditions (TFA) for removal . In contrast, Boc-D-beta-homoglutamic acid(OBzl) (CAS 1421258-63-0) uses Boc protection requiring acidic deprotection (TFA) and benzyl ester requiring hydrogenolysis, an orthogonal scheme incompatible with acid-sensitive modifications .

Orthogonal Protection
Data to verify
Fmoc: base-labile (piperidine)
OtBu: acid-labile (TFA)
vs Boc: acid-labile; OBzl: hydrogenolysis
Compatible with standard Fmoc SPPS protocols
Boc/OBzl requires specialized hydrogenolysis equipment
Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry Deprotection Selectivity

Commercial Purity Grades

Fmoc-D-beta-homoglutamic acid(OtBu) is commercially available in multiple purity grades: ≥99.5% (Chiral HPLC verified) from Chem-Impex , 98% from AKSci and Bidepharm , and >95% from WuXi TIDES . This 4.5% purity specification gradient (95% to ≥99.5%) provides procurement flexibility: the ≥99.5% grade minimizes deletion-sequence risk for long-chain (>20-mer) peptides, while the ≥95% grade offers cost-efficiency for exploratory synthesis and library generation.

Purity Grades
Data to verify
≥99.5% (Chiral HPLC)
98%
>95% available
Procurement flexibility for synthesis scales
Vendor-dependent specifications; verify grade
Procurement Purity Grading Peptide Synthesis Cost-Benefit Analysis

Fmoc-D-beta-homoglutamic acid(OtBu): Applications


β-Peptide and Hybrid Peptidomimetic Synthesis

Fmoc-D-beta-homoglutamic acid(OtBu) enables the construction of β-peptides and β/α-hybrid sequences with enhanced conformational stability relative to all-α peptides. The D-stereochemistry (optical rotation [α]20D = 11 ± 2°) and extended β-carbon backbone collectively confer resistance to enzymatic degradation, making this building block suitable for therapeutic peptide candidates requiring extended serum half-life [1]. The Fmoc/OtBu orthogonal protection integrates with standard automated SPPS workflows using 20% piperidine/DMF deprotection cycles .

Cyclodepsipeptide and Macrocyclic Peptide Synthesis

Fmoc-D-beta-homoglutamic acid(OtBu) serves as a critical building block in the synthesis of head-to-side-chain cyclodepsipeptides such as pipecolidepsin A, a marine-derived cyclodepsipeptide exhibiting cytotoxicity against multiple human cancer cell lines [2]. The β-homoglutamic acid scaffold provides the extended reach and conformational flexibility necessary for macrocyclization between the C-terminus and a side-chain functional group. Procurement of ≥99.5% purity grade (chiral HPLC verified) is recommended for these demanding macrocyclization reactions where deletion sequences compromise cyclization yield .

SAR: Stereochemistry and Backbone Length

The D-enantiomer of β-homoglutamic acid provides a defined stereochemical reference point for SAR studies investigating the impact of chirality on peptide-receptor interactions. Systematic comparison with the L-enantiomer (CAS 203854-49-3) enables quantification of stereochemical preference in biological assays, while comparison with α-glutamic acid derivatives reveals the contribution of backbone extension (~1.5 Å) to conformational freedom and proteolytic stability . The availability of multiple purity grades (≥95% to ≥99.5%) supports both exploratory screening and lead optimization phases with appropriate cost-performance balancing .

Application
Selection Property
Validation Focus
β-Peptide and peptidomimetic synthesis
Orthogonal Fmoc/tBu protection and D-β-homoglutamate scaffold
Conformational stability and proteolytic resistance studies
Cyclodepsipeptide and macrocyclic synthesis
High-purity grades with chiral verification and extended backbone reach
Macrocyclization efficiency and crude peptide purity
Stereochemistry and backbone-length SAR
D-enantiomer reference and β-backbone extension
Chirality-dependent recognition and backbone flexibility studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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